molecular formula C11H13N3O B11719844 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine

1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11719844
M. Wt: 203.24 g/mol
InChI Key: GMVKDMSKLLRMBB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-methoxyphenylhydrazine with 3-methyl-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific structural features and the resulting chemical and biological properties

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H13N3O/c1-8-9(12)7-14(13-8)10-5-3-4-6-11(10)15-2/h3-7H,12H2,1-2H3

InChI Key

GMVKDMSKLLRMBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2=CC=CC=C2OC

Origin of Product

United States

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